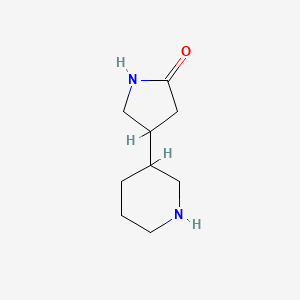
4-(Piperidin-3-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Piperidin-3-yl)pyrrolidin-2-one” is a chemical compound with the CAS Number: 1566966-67-3 . It has a molecular weight of 168.24 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h7-8,10H,1-6H2,(H,11,12) .
Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal and it should be kept in a dark place .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Medicinal Chemistry Applications
A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound structurally related to 4-(Piperidin-3-yl)pyrrolidin-2-one, was proposed to enhance its production for significant applications in medicinal chemistry. This process involves the catalytic hydrogenation of pyrrolylpyridine, demonstrating an efficient pathway for generating compounds with potential biological activities (Smaliy et al., 2011).
Pharmacological Research
In pharmacological studies, 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, which share a core structural motif with this compound, were synthesized and evaluated for their electrocardiographic, antiarrhythmic, and antihypertensive activities. These compounds exhibited significant pharmacological effects, suggesting their potential use in developing new therapeutic agents (Malawska et al., 2002).
Glycosidase Inhibitory Activity
A study focusing on the stereoselective synthesis of compounds including 3,4-dihydroxy-pyrrolidin-2-one revealed their partial inhibition of alpha-glucosidase, indicating a potential application in treating conditions like diabetes through the modulation of glycosidase activity (Coutrot et al., 2006).
Antimicrobial Activity
Compounds containing the pyrrolidine or piperidine ring, similar in structure to this compound, were found to exhibit strong antimicrobial activity. This suggests that derivatives of this compound could potentially be developed as antimicrobial agents, offering a new avenue for the treatment of infectious diseases (Krolenko et al., 2016).
Anticancer Potential
In a study exploring the synthesis of polysubstituted 4H-pyran derivatives, compounds were evaluated for their anticancer activity against a range of human cancer cell lines. This research highlights the potential for developing novel anticancer agents based on the structural framework of this compound, indicating its relevance in medicinal chemistry and oncology research (Hadiyal et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
Similar compounds have been found to target proteins such as serine/threonine-protein kinase b-raf .
Mode of Action
It’s suggested that similar compounds may act through a proline-competitive binding mode .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Result of Action
Similar compounds have been found to exhibit anti-inflammatory properties .
Eigenschaften
IUPAC Name |
4-piperidin-3-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-4-8(6-11-9)7-2-1-3-10-5-7/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZXJNMZZDKONC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2CC(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
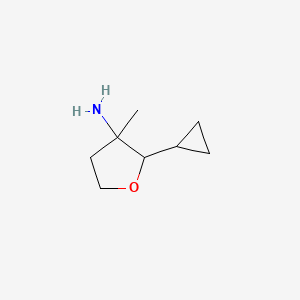
![3-(5-chloropyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1379147.png)
![[4-(Benzenesulfonyl)-1,4-diazabicyclo[3.2.1]octan-2-yl]methanamine](/img/structure/B1379148.png)
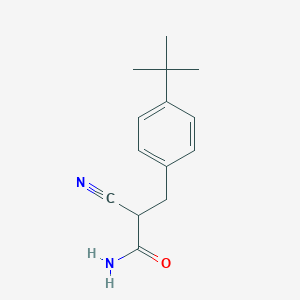
![benzyl 3-[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate](/img/structure/B1379153.png)
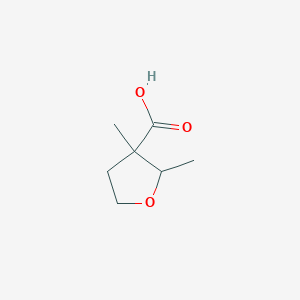
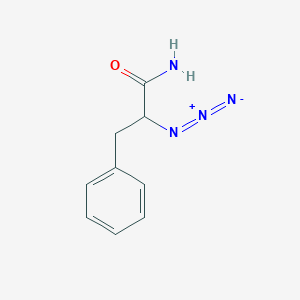
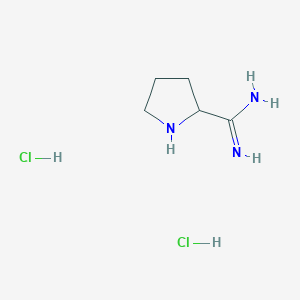
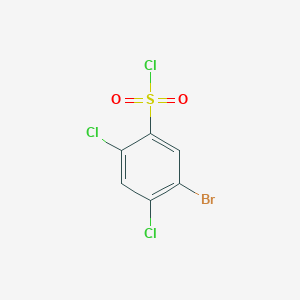


![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B1379165.png)
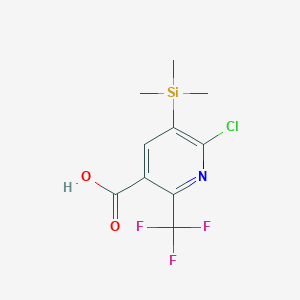
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)
